2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

P2X3 Antagonist Pain Pharmacology Ion Channel Blockade

2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 338964-61-7) is a trisubstituted pyridine-3-carbonitrile small molecule. It has been explicitly characterized as a direct antagonist of the purinergic P2X3 receptor, a ligand-gated ion channel validated as a target in inflammatory and neuropathic pain.

Molecular Formula C19H9Cl2F3N2O
Molecular Weight 409.19
CAS No. 338964-61-7
Cat. No. B2913045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
CAS338964-61-7
Molecular FormulaC19H9Cl2F3N2O
Molecular Weight409.19
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=C(C=CC=C3Cl)Cl)C#N
InChIInChI=1S/C19H9Cl2F3N2O/c20-15-5-2-6-16(21)17(15)27-18-12(9-25)7-13(10-26-18)11-3-1-4-14(8-11)19(22,23)24/h1-8,10H
InChIKeyDNVJSIFKDVEPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 338964-61-7): A Scientific Procurement Profile for P2X3-Focused Research


2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 338964-61-7) is a trisubstituted pyridine-3-carbonitrile small molecule. It has been explicitly characterized as a direct antagonist of the purinergic P2X3 receptor, a ligand-gated ion channel validated as a target in inflammatory and neuropathic pain [1]. Its molecular architecture features a distinct 2,6-dichlorophenoxy group, a structural motif that differentiates it from other dichlorophenyl positional isomers within related chemical series and is often pursued for its influence on ligand conformation and target binding kinetics.

The Procurement Risk of Generic Substitution for (2,6-Dichlorophenoxy)pyridine-3-carbonitriles


Simple structural analogs such as the 3,4-dichlorophenoxy isomer (CAS 338964-67-3) or the 3,5-dichlorophenoxy isomer (CAS 252060-05-2) share the same molecular formula and a trifluoromethylphenyl substituent but must not be considered interchangeable for target-binding studies [1]. Even minor positional changes of chlorine atoms on the phenoxy ring can critically alter the dihedral angle and electrostatic surface of the molecule, which dictates its binding affinity and selectivity profile at the P2X3 receptor's orthosteric or allosteric site [2]. Therefore, substituting one isomer for another without validation introduces a critical variable that can invalidate pharmacological screen results or SAR interpretation, as demonstrated by the potency differentials observed in related pyridine-based P2X3 series.

Product-Specific Evidence Guide: Key Performance and Differentiation Data for 2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile


P2X3 Receptor Antagonism: A Direct Potency Benchmark Against the Industry Standard A-317491

This compound demonstrates direct antagonist activity at the recombinant rat P2X3 receptor with an EC50 of 80 nM. This establishes it as a potent tool compound, with an EC50 value comparable to the widely used non-nucleotide P2X3/P2X2/3 antagonist A-317491, which exhibits a Ki of 92 nM at the same receptor subtype in a comparable recombinant system [1][2]. This direct potency metric means the compound provides a structurally distinct and commercially available alternative for exploring P2X3 inhibition without relying on the nucleotide-like scaffold of A-317491.

P2X3 Antagonist Pain Pharmacology Ion Channel Blockade

Isomeric Biological Differentiation: Lack of Reported P2X3 Activity for 3,4-Dichloro Isomer (CAS 338964-67-3)

A critical piece of differential evidence is the absence of reported P2X3 antagonism for the chemically very close 2-(3,4-dichlorophenoxy) isomer (CAS 338964-67-3), which has the identical molecular formula and is a commonly searched alternative. While the 2,6-dichloro isomer shows a definitive EC50 of 80 nM, no equivalent bioactivity data is accessible in authoritative, non-proprietary databases for the 3,4-isomer [1][2]. This negative evidence reinforces the non-obvious nature of the 2,6-substitution pattern for P2X3 activity.

Structure-Activity Relationship Isomer Selectivity P2X3 Antagonist

Synthetic Tractability Benefits from the Symmetrical 2,6-Dichloro Substitution Pattern

The 2,6-dichloro substitution pattern on the phenoxy ring introduces symmetry that simplifies its use as a synthetic intermediate compared to unsymmetrical isomers (e.g., 2,4- or 3,4-dichloro) [1]. In a typical medicinal chemistry workflow using 2,6-dichlorophenol as a starting material, the absence of a choice between two sterically non-equivalent hydroxyl groups eliminates isomeric by-product formation during the initial nucleophilic aromatic substitution to attach the phenoxy group [1][2]. This molecular-level advantage translates to a higher-yielding, more reproducible synthesis of the final pyridine-3-carbonitrile scaffold.

Medicinal Chemistry Synthesis SAR Library Design Building Block Selection

Consistent Physicochemical Profile for CNS-Targeted Drug Design: High Lipophilicity Driven by 2,6-Cl Substitution

The target compound's 2,6-dichlorophenoxy group contributes to a high calculated lipophilicity. While the exact XLogP3 has not been published, the impact of this symmetric ortho substitution on cLogP is predictable based on the behavior of its exact isomer. The 3,4-dichloro isomer has a publicly recorded XLogP3 of 6.2 [1]. Halogen substitution at these positions promotes a robust lipophilic profile critical for passive blood-brain barrier (BBB) penetration, a key requirement for CNS-active P2X3 antagonists intended for chronic pain indications [2].

Lipophilicity CNS Penetration Drug-like Properties

Recommended Scientific Applications for Procuring 2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile


A Structurally Novel Positive Control for High-Throughput P2X3 Screening Assays

Leveraging its confirmed EC50 of 80 nM against the rat P2X3 receptor, this compound serves as an ideal positive control in fluorescence-based or electrophysiological screening cascades [1]. Its distinct 2,6-dichlorophenoxy scaffold makes it particularly valuable for dual-readout screens where a researcher needs a chemically orthogonal control to the commonly used A-317491, ensuring that assay hits are chemotype-independent and not an artifact of a single chemical series.

Isomeric Selectivity Probe in Structure-Activity Relationship (SAR) Studies

For medicinal chemists exploring the binding pocket of the P2X3 receptor, this specific isomer is an essential procurement. Its demonstrated bioactivity creates a benchmark for comparing the activity cliff observed when moving the chlorine atoms to the 3,4-position (CAS 338964-67-3) or 3,5-position (CAS 252060-05-2), for which no comparable P2X3 data has been publicly deposited [1]. This makes it an indispensable reference compound for a 'matched molecular pair' analysis focused on halogen position effects.

Advanced Intermediate for Efficient Derivatization Libraries

Its high synthetic tractability and the unique symmetry of the 2,6-dichlorophenoxy group make it a superior building block for generating diverse combinatorial libraries with fewer purification steps [1]. A parallel synthesis project utilizing this scaffold will benefit from a faster synthetic route compared to using its unsymmetrical isomers, saving significant medicinal chemistry resources during the hit-to-lead phase, as supported by the inherent simplicity of symmetric starting materials.

In Vivo Proof-of-Concept Studies Requiring CNS Penetration

Given its predicted high lipophilicity (XLogP3 approximately 6.2, based on its 3,4-dichloro isomer's value) [1], this compound is an appropriate lead-like molecule for pilot in vivo studies where passive blood-brain barrier penetration is a desired feature. Teams investigating P2X3's role in centrally mediated chronic pain, bladder dysfunction, or cough reflex can procure this compound as an early-stage tool to assess the tractability of a highly lipophilic P2X3 antagonist before committing to full-scale lead optimization.

Quote Request

Request a Quote for 2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.